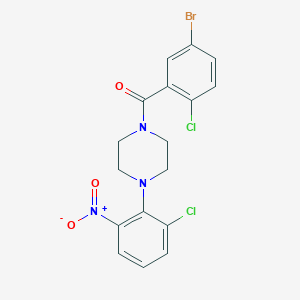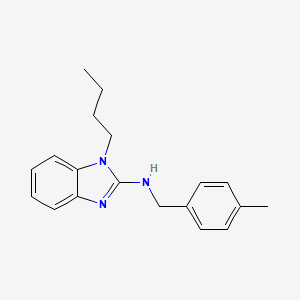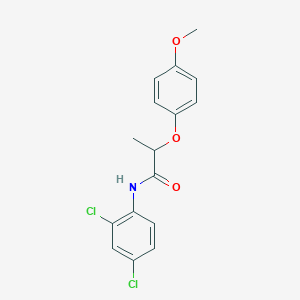
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
説明
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential as a TRPM8 antagonist. TRPM8 is a calcium channel protein that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. BCTC has shown promising results in inhibiting TRPM8 activity, making it a potential candidate for the development of new therapeutic drugs.
作用機序
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine acts as a TRPM8 antagonist by binding to the channel's pore-forming region and blocking calcium ion influx. TRPM8 activation by cold or menthol leads to calcium ion influx, which triggers downstream signaling pathways that are involved in various physiological processes. By inhibiting TRPM8 activity, this compound can modulate these downstream pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TRPM8 activity in various tissues, including the prostate, bladder, and sensory neurons. Inhibition of TRPM8 activity has been linked to decreased pain sensation, decreased cancer cell proliferation, and decreased thermoregulation. This compound has also been shown to have anti-inflammatory effects, potentially through its inhibition of TRPM8 activity.
実験室実験の利点と制限
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for TRPM8. This compound has been shown to have minimal off-target effects, making it a reliable tool for studying TRPM8 function. However, this compound also has several limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins. These limitations must be considered when designing experiments using this compound.
将来の方向性
There are several future directions for research on 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One potential direction is the development of new therapeutic drugs based on this compound's TRPM8-inhibiting properties. This compound has shown promising results in preclinical studies for the treatment of pain and cancer, and further research is needed to determine its potential as a therapeutic drug. Another potential direction is the study of this compound's effects on other TRP channels, as TRP channels have been implicated in various physiological processes and diseases. Finally, further research is needed to understand the molecular mechanisms of this compound's effects on TRPM8 and other proteins, which could lead to the development of more potent and selective TRPM8 inhibitors.
科学的研究の応用
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been extensively studied in scientific research as a TRPM8 antagonist. TRPM8 is a calcium channel protein that is expressed in various tissues, including the prostate, bladder, and sensory neurons. TRPM8 activation has been linked to several physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. This compound has shown promising results in inhibiting TRPM8 activity, making it a potential candidate for the development of new therapeutic drugs. This compound has also been studied for its potential as a pain reliever, as TRPM8 activation has been linked to cold-induced pain.
特性
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrCl2N3O3/c18-11-4-5-13(19)12(10-11)17(24)22-8-6-21(7-9-22)16-14(20)2-1-3-15(16)23(25)26/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVQESFFGXMIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrCl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4110572.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4110580.png)
![4-methyl-3-{[2-(2-methylphenoxy)ethyl]thio}-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4110586.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4110597.png)
![2-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4110610.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4110611.png)


![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110640.png)
![N-(2-methoxyethyl)-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4110648.png)
![N-{[4-allyl-5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110659.png)
![3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110660.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110667.png)
![dimethyl 2-[({[3-cyano-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]terephthalate](/img/structure/B4110669.png)
